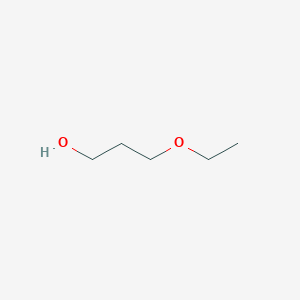

3-Ethoxy-1-propanol

説明

特性

IUPAC Name |

3-ethoxypropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O2/c1-2-7-5-3-4-6/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHMWPVBQGARKQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O2 | |

| Record name | 3-ETHOXY-1-PROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20359 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4073124 | |

| Record name | 3-Ethoxy-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4073124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

3-ethoxy-1-propanol appears as a clear colorless liquid, with a mild odor. Less dense than water. Contact may slightly irritate skin, eyes and mucous membranes. | |

| Record name | 3-ETHOXY-1-PROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20359 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Boiling Point |

320 to 322 °F at 760 mmHg (NTP, 1992) | |

| Record name | 3-ETHOXY-1-PROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20359 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

130 °F (NTP, 1992) | |

| Record name | 3-ETHOXY-1-PROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20359 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

greater than or equal to 100 mg/mL at 64 °F (NTP, 1992) | |

| Record name | 3-ETHOXY-1-PROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20359 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

0.904 at 68 °F (NTP, 1992) - Less dense than water; will float | |

| Record name | 3-ETHOXY-1-PROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20359 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

8.2 mmHg at 77 °F (NTP, 1992) | |

| Record name | 3-ETHOXY-1-PROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20359 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

111-35-3 | |

| Record name | 3-ETHOXY-1-PROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20359 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Ethoxy-1-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111-35-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethoxy-1-propanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111353 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Ethoxy-1-propanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78799 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Ethoxy-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4073124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ethoxypropane-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.511 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-ETHOXY-1-PROPANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28V3RKF4Z1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Reaction Mechanism and Conditions

The alkylation of 1,3-propanediol with ethyl chloride in the presence of a base (e.g., NaOH) proceeds via an SN2 mechanism . The base deprotonates one hydroxyl group of 1,3-propanediol, forming an alkoxide intermediate. Ethyl chloride then reacts with the alkoxide, substituting the chloride ion and forming the ether bond. The reaction is typically conducted in polar aprotic solvents (e.g., acetone, tetrahydrofuran) at 60–80°C to enhance nucleophilicity and reduce side reactions.

Key Variables:

-

Base selection : NaOH or KOH achieves >85% yield, while phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction rates.

-

Solvent effects : Acetone minimizes byproduct formation compared to DMF or DMSO.

-

Temperature : Elevated temperatures (70–80°C) favor kinetics but require precise control to avoid elimination byproducts.

Industrial-Scale Optimization

Continuous flow reactors are employed industrially to maintain consistent mixing and temperature. A representative protocol involves:

Performance Data:

| Parameter | Value |

|---|---|

| Yield | 82–87% |

| Purity (GC-MS) | 97–98% |

| Byproducts | <3% dialkylated ether |

This method is favored for its scalability and minimal waste generation.

Williamson Ether Synthesis

Synthetic Strategy

Williamson synthesis involves reacting a sodium ethoxide (NaOEt) with a halogenated propanol derivative (e.g., 3-chloro-1-propanol). The alkoxide ion displaces the halogen in an SN2 mechanism , forming the ether bond.

Reaction Steps:

Challenges and Solutions

Performance Data:

| Parameter | Value |

|---|---|

| Yield (chlorination) | 75–80% |

| Yield (alkylation) | 70–75% |

| Overall Purity | 95–96% |

While effective, this route’s multi-step nature limits industrial adoption compared to direct alkylation.

Acid-Catalyzed Ring-Opening of Propylene Oxide

Mechanism and Regioselectivity

Propylene oxide reacts with ethanol in the presence of Brønsted acids (e.g., H₂SO₄) or Lewis acids (e.g., BF₃). The acid protonates the epoxide oxygen, enabling nucleophilic attack by ethanol at the less substituted carbon, yielding this compound.

Optimization Parameters:

Industrial Applications

Fixed-bed reactors with immobilized acid catalysts (e.g., sulfonated resins) enable continuous production. Ethanol is used in excess (3:1 molar ratio to oxide) to suppress oligomerization.

Performance Data:

| Parameter | Value |

|---|---|

| Yield | 78–83% |

| Selectivity | 90–92% |

| Byproducts | 8–10% oligomers |

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Base-catalyzed alkylation | 85 | 98 | High | Moderate |

| Williamson synthesis | 70 | 95 | Low | High |

| Epoxide ring-opening | 80 | 90 | Moderate | Low |

Base-catalyzed alkylation emerges as the optimal method due to its high yield and scalability, though it requires careful temperature control. Williamson synthesis is cost-effective for small-scale production but suffers from lower yields. Epoxide ring-opening offers moderate performance but generates significant byproducts .

化学反応の分析

Types of Reactions: 3-Ethoxy-1-propanol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: It can be reduced to form primary alcohols.

Substitution: It can undergo nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base or acid catalyst.

Major Products Formed:

Oxidation: Ethoxypropanoic acid or ethoxypropanal.

Reduction: Ethoxypropanol.

Substitution: Ethoxypropyl ethers or esters.

科学的研究の応用

3-Ethoxy-1-propanol is utilized in various scientific research applications, including:

Chemistry: It is used as a solvent in organic synthesis and as a reagent in the preparation of other chemical compounds.

Biology: It is employed in the extraction and purification of biological molecules.

Medicine: It is used in the formulation of pharmaceuticals and as a solvent for drug delivery systems.

Industry: It is used in the production of coatings, inks, and cleaning agents due to its solvent properties.

作用機序

The mechanism of action of 3-Ethoxy-1-propanol involves its ability to dissolve various substances, making it an effective solvent. It interacts with molecular targets through hydrogen bonding and van der Waals forces, facilitating the dissolution of polar and non-polar compounds. This property is crucial in its applications in chemistry, biology, and industry.

類似化合物との比較

Table 1: Aroma Attributes and Thresholds of Key Compounds

Physicochemical Properties

This compound’s amphiphilic nature allows it to accumulate in distilled beverage fractions, unlike more hydrophilic alcohols like 1-propanol or 1-butanol . Adsorption studies on activated carbon show lower removal efficiency (−28.4%) compared to 1-propanol (26.8%) and isoamyl alcohol (25.98%), likely due to its ether moiety reducing polar interactions .

Table 2: Adsorption Efficiency of Alcohols on Activated Carbon

| Compound | Adsorption (%) | Notes |

|---|---|---|

| 1-Propanol | 26.82 ± 1.47 | High hydrophilicity |

| Isobutanol | 25.98 ± 0.18 | Moderate hydrophobicity |

| This compound | −28.4 ± 0.006 | Poor adsorption due to ether group |

Metabolic Pathways

This compound synthesis is linked to yeast lipid metabolism, particularly under aerobic conditions . In contrast, ethyl esters derive from fatty acid esterification, which is more active in S. cerevisiae . The compound’s formation is suppressed in industrial sherry wines using evolved yeast strains (HYB-470, HYB-492), suggesting metabolic trade-offs between aroma compounds .

Key Research Findings

- Strain Dependency: T. delbrueckii produces this compound at 5.29 mg/L, 10× higher than S. cerevisiae .

- Oxygen Sensitivity : Aerobic conditions in mixed fermentations (Lt + Sc) boost yields by 50% .

- Sensory Impact : Despite low concentrations (0.178–3.8 mg/L), OAVs > 1 confirm its role in fruity aroma profiles .

生物活性

3-Ethoxy-1-propanol, also known as 3-ethoxypropan-1-ol, is an organic compound classified as a dialkyl ether with the molecular formula and CAS number 111-35-3. This compound has garnered attention for its various biological activities, particularly in the context of yeast metabolism and potential health effects.

- Molecular Weight : 104.15 g/mol

- IUPAC Name : 3-ethoxypropan-1-ol

- Structure :

- SMILES: CCOCCCO

- InChI Key: XHMWPVBQGARKQM-UHFFFAOYSA-N

Sources and Occurrence

This compound is primarily found in yeast species such as Saccharomyces cerevisiae, where it plays a role in fermentation processes. It is also present in various commercial food products, contributing to flavor profiles .

Yeast Metabolism

Research indicates that this compound is produced during the fermentation process by certain yeast strains. For example, its presence was noted in wines dominated by Torula delbrueckii, highlighting its significance in oenological applications . The compound contributes to the fruity aroma of wines, thereby enhancing the sensory characteristics of fermented beverages.

Toxicological Profile

While this compound exhibits low acute toxicity, chronic exposure may lead to several health concerns. Studies suggest that prolonged exposure can result in reproductive and developmental disorders, particularly affecting organs involved in reproduction and kidney function . The compound has been associated with mild irritation to mucous membranes and skin but is generally considered safe at low concentrations.

Study on Toxicity and Biodegradability

A study conducted under OECD guidelines indicated that glycol ethers, including this compound, demonstrate ready biodegradability. However, higher molecular weight ethers tend to degrade more slowly . This finding is crucial for environmental assessments of the compound's impact.

Health Effects Investigation

In a comprehensive review of glycol ethers, it was found that lower molecular weight compounds could lead to significant health risks, including reproductive toxicity. The metabolites formed from these compounds have been linked to adverse effects such as infertility and organ damage .

Summary of Biological Activity

| Activity | Description |

|---|---|

| Yeast Fermentation | Produced during fermentation; enhances fruity aroma in wines |

| Toxicity | Low acute toxicity; chronic exposure linked to reproductive and developmental issues |

| Biodegradability | Readily biodegradable; environmental impact varies with molecular weight |

Q & A

Q. What are the primary synthetic routes for 3-ethoxy-1-propanol, and how do reaction conditions influence yield?

Williamson’s synthesis is a common method for preparing ethers like this compound. This involves the reaction of an alkoxide ion (from propanol) with an alkyl halide (e.g., ethyl bromide) under controlled conditions. Key parameters include temperature (typically 50–100°C), solvent choice (polar aprotic solvents like DMF enhance nucleophilicity), and stoichiometry to minimize side reactions like elimination. Evidence from analogous ether syntheses suggests yields can vary significantly (50–80%) depending on reactant purity and catalyst use .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Based on GHS classifications, this compound may pose risks of acute toxicity (oral, dermal) and respiratory irritation. Mandatory precautions include:

- Respiratory protection : Use NIOSH-approved P95 respirators for low exposure or OV/AG/P99 filters for higher concentrations .

- Skin/eye protection : Wear chemical-resistant gloves (e.g., nitrile) and goggles to prevent contact .

- Environmental controls : Avoid drainage release; use fume hoods to maintain airborne concentrations below OSHA limits .

Q. How can researchers verify the purity of this compound, and what analytical techniques are recommended?

Gas chromatography-mass spectrometry (GC-MS) is ideal for purity assessment, with calibration curves for quantification (e.g., using homologous alcohols as standards). Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity, particularly the ethoxy (–OCH₂CH₃) and propanol (–CH₂CH₂CH₂OH) moieties. Reference standards should align with pharmacopeial guidelines for reproducibility .

Advanced Research Questions

Q. What are the limitations of Williamson’s synthesis for producing this compound, and how can they be mitigated?

Williamson’s method struggles with steric hindrance and competing elimination in secondary/tertiary alcohols. For this compound, side reactions (e.g., dehydration to propenyl ethers) may occur if excess base or high temperatures are used. Mitigation strategies include:

- Phase-transfer catalysis : Enhances alkoxide availability without requiring anhydrous conditions .

- Ultrasound irradiation : Accelerates reaction rates, reducing side-product formation .

- Alternative routes : Acid-catalyzed etherification of 1,3-propanediol with ethanol under controlled pH (<2) .

Q. How do conflicting toxicological classifications (e.g., IARC vs. OSHA) impact risk assessment for this compound?

Discrepancies arise from varying exposure models and data gaps. For example:

- IARC : Classifies components >0.1% concentration as “possibly carcinogenic” (Group 2B) based on rodent studies .

- OSHA : Focuses on workplace exposure limits (PELs) without explicit carcinogenicity labeling . Researchers must adopt a precautionary approach:

- Use tiered toxicity testing (e.g., Ames test for mutagenicity, in vivo carcinogenicity assays).

- Cross-reference agency guidelines (e.g., EPA’s LPS framework for hazard prioritization) .

Q. What mechanistic insights explain the stability of this compound under varying pH and temperature conditions?

Stability studies show degradation occurs via hydrolysis of the ether bond, accelerated under acidic (pH <3) or alkaline (pH >10) conditions. Kinetic analysis reveals:

Q. How can computational modeling optimize solvent selection for this compound in green chemistry applications?

COSMO-RS simulations predict solvent compatibility by calculating activity coefficients. Ethanol/water mixtures (70:30 v/v) maximize solubility while minimizing environmental impact (lower Log Pow = 0.8). Molecular dynamics simulations further validate hydrogen-bonding interactions between this compound and biodegradable solvents like γ-valerolactone .

Contradiction Resolution & Methodological Guidance

Q. How should researchers address discrepancies in reported physicochemical properties (e.g., Log P, boiling point)?

Variability in literature values (e.g., Log P = 0.8–1.2) stems from measurement techniques (shake-flask vs. HPLC). Best practices include:

Q. What strategies are effective for synthesizing this compound derivatives with enhanced bioactivity?

Functionalization at the hydroxyl (–OH) or ethoxy (–OCH₂CH₃) groups can yield bioactive analogs:

- Esterification : Acetylation with acetic anhydride improves lipophilicity for drug delivery .

- Epoxidation : Reaction with mCPBA forms epoxy derivatives for polymer crosslinking .

- Chiral resolution : Enzymatic kinetic resolution (e.g., using lipases) isolates enantiomers for pharmacological studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。